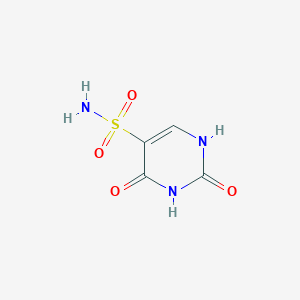
5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo-
Description
The compound 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- is a chemical structure that is part of a broader class of compounds known for their potential biological activities. The papers provided discuss various derivatives of pyrimidine sulfonamides and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of pyrimidine sulfonamide derivatives is detailed in several studies. For instance, the synthesis of dual thymidylate synthase and dihydrofolate reductase inhibitors involves the key intermediate 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3 H)-one, which is further processed to obtain the desired compounds . Another study reports the synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines through a two-component condensation process . Additionally, novel sulfone-containing pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones were synthesized, expanding the structural diversity of potential inhibitors .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are supported by various analytical techniques such as 1H and 13C NMR spectroscopy, mass spectrometry, and elemental analysis . These techniques confirm the successful synthesis of the compounds and provide detailed information about their molecular frameworks.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include methods such as the Ullmann reaction, Claisen condensation, and Biginelli-like reactions . These reactions are crucial for introducing the sulfonamide group into the pyrimidine ring, which is essential for the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group can significantly affect the solubility, stability, and reactivity of these compounds. Some of the synthesized compounds have demonstrated interesting antibacterial and antifungal activity, indicating that their physical and chemical properties are conducive to antimicrobial action . Furthermore, a series of pyrrolo[2,3-d]pyrimidines bearing sulfonamide moieties showed promising antitumor activity, and one compound exhibited radioprotective activity, suggesting that these properties are also relevant for antitumor and radioprotective applications .
Scientific Research Applications
Chemistry and Synthesis of Fluorinated Pyrimidines
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine
This review discusses the developments in fluorine chemistry that contribute to the precise use of fluorinated pyrimidines (FPs) in cancer treatment. 5-Fluorouracil (5-FU) is the most widely used FP, treating over 2 million cancer patients annually. The review elaborates on 5-FU synthesis methods, including radioactive and stable isotopes incorporation for studying 5-FU metabolism and biodistribution, and methods for preparing RNA and DNA substituted with FPs for biophysical and mechanistic studies. Recent studies have revealed new insights into how FPs affect nucleic acid structure and dynamics, leading to the identification of new roles for RNA modifying enzymes and enzymes not previously implicated in FP activity, such as DNA topoisomerase 1, in mediating FP anti-tumor activity. The use of polymeric FPs may enable more precise cancer treatment in personalized medicine (Gmeiner, 2020).
Medicinal and Pharmaceutical Applications
Importance of Hybrid Catalysts in Synthesizing Pyranopyrimidine Scaffolds
This review highlights the pyranopyrimidine core as a key precursor for the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Recent investigations have focused on the application of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, for the development of substituted pyranopyrimidine derivatives. This comprehensive review covers synthetic pathways employed for developing these derivatives and emphasizes the potential of hybrid catalysts in creating lead molecules for pharmaceutical use (Parmar, Vala, & Patel, 2023).
Anti-Inflammatory and Anticancer Potential
Synthesis and Anti-Inflammatory Activity of Substituted Tetrahydropyrimidine Derivatives
This study reports the synthesis of substituted 1,2,3,4 tetrahydropyrimidine derivatives and their potential to exhibit in vitro anti-inflammatory activity. The research presents a novel synthesis procedure and demonstrates that these compounds show potent in-vitro anti-inflammatory activity, indicating the necessity for further investigation into their anti-inflammatory potential (Gondkar, Deshmukh, & Chaudhari, 2013).
properties
IUPAC Name |
2,4-dioxo-1H-pyrimidine-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O4S/c5-12(10,11)2-1-6-4(9)7-3(2)8/h1H,(H2,5,10,11)(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRFQWXSVKKJEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066144 | |
| Record name | 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- | |
CAS RN |
17017-91-3 | |
| Record name | 1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17017-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Sulfaminouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017017913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Sulfaminouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Pyrimidinesulfonamide, 1,2,3,4-tetrahydro-2,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-SULFAMINOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTX6RLP2IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



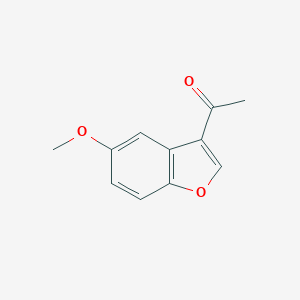
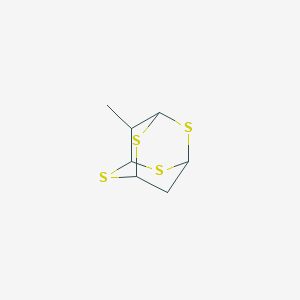
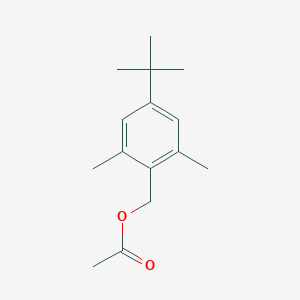
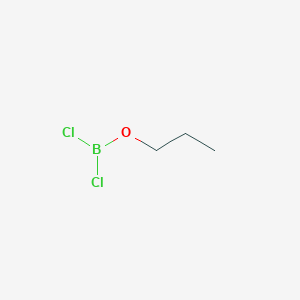
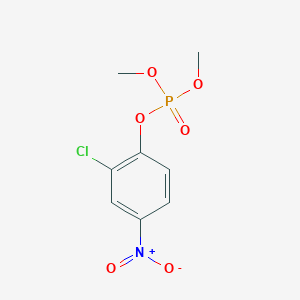
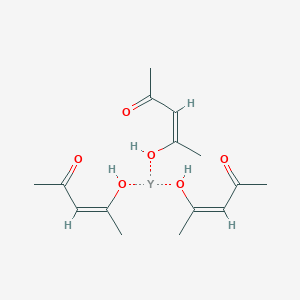
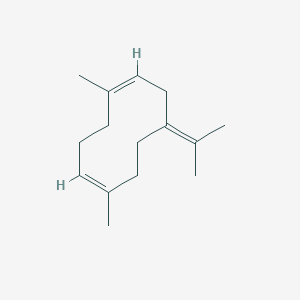
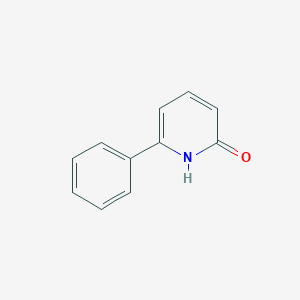
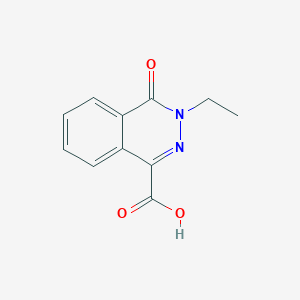

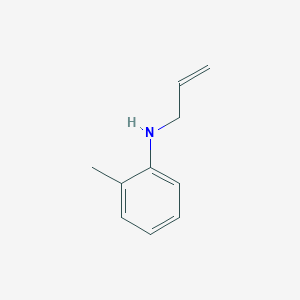
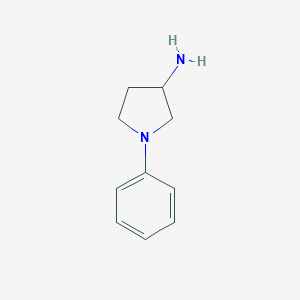
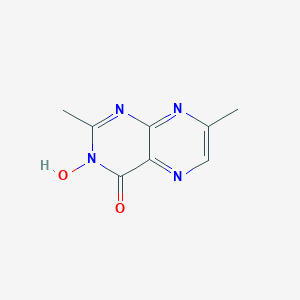
![Magnesium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B101604.png)